Cas no 106881-41-8 (4,5-Desisopropylidene Topiramate)
106881-41-8 structure
Product Name:4,5-Desisopropylidene Topiramate
CAS-nummer:106881-41-8
MF:C9H17NO8S
MW:299.298182249069
CID:127358
PubChem ID:10626041
Update Time:2025-05-27
4,5-Desisopropylidene Topiramate Chemische en fysische eigenschappen
Naam en identificatie
-
- b-D-Fructopyranose,2,3-O-(1-methylethylidene)-, 1-sulfamate
- 4,5-Desisopropylidene Topiramate
- TOPIRAMATE DESACETAL IMPURITY
- [(3aS,6R,7R,7aS)-6,7-dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl]methyl sulfamate
- 2,3-O-(1-Methylethylidene)-
- A-D-fructopyranose 1-Sulfamate
- 2,3-O-(1-Methylethylidene)--D-fructopyranose 1-Sulfamate
- 2,3-O-(1-Methylethylidene)-b-D-fructopyranose 1-Sulfamate
- 2,3-O-(1-Methylethylidene)-beta-D-fructopyranose 1-sulfamate
- UNII-0KP2WFO28K
- 106881-41-8
- SCHEMBL6264898
- .BETA.-D-FRUCTOPYRANOSE, 2,3-O-(1-METHYLETHYLIDENE)-, 1-SULFAMATE
- 0KP2WFO28K
- [(3aS,6R,7R,7aS)-6,7-dihydroxy-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl]methyl sulfamate
- ((3AS,6R,7R,7aS)-6,7-dihydroxy-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate
- 2,3-O-(1-Methylethylidene)-beta-D-fructopyranose 1-Sulfamate; 5H-1,3-Dioxolo[4,5-b]pyran, beta-D-fructopyranose deriv.; Topiramate Impurity C
- 4,5-Diol-topiramate
- 4,5-Desisopropylidenetopiramate
- DTXSID90442617
- J-001670
- beta-D-Fructopyranose, 2,3-O-(1-methylethylidene)-, 1-sulfamate
-
- Inchi: 1S/C9H17NO8S/c1-8(2)17-7-6(12)5(11)3-15-9(7,18-8)4-16-19(10,13)14/h5-7,11-12H,3-4H2,1-2H3,(H2,10,13,14)/t5-,6-,7+,9+/m1/s1
- InChI-sleutel: CKFVNUZYZFRVCR-JAKMQLQISA-N
- LACHT: S(N)(=O)(=O)OC[C@]12[C@H]([C@@H]([C@@H](CO1)O)O)OC(C)(C)O2
Berekende eigenschappen
- Exacte massa: 299.06700
- Monoisotopische massa: 299.06748767g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 9
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 3
- Complexiteit: 446
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 4
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: -2.4
- Topologisch pooloppervlak: 146Ų
Experimentele eigenschappen
- Dichtheid: 1.549±0.06 g/cm3 (20 ºC 760 Torr),
- Oplosbaarheid: 微溶 (4.5 g/L) (25 ºC),
- PSA: 145.92000
- LogboekP: -0.41260
4,5-Desisopropylidene Topiramate Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | D290175-1mg |
4,5-Desisopropylidene Topiramate |
106881-41-8 | 1mg |
$249.00 | 2023-05-18 | ||
| TRC | D290175-2mg |
4,5-Desisopropylidene Topiramate |
106881-41-8 | 2mg |
$334.00 | 2023-05-18 | ||
| TRC | D290175-5mg |
4,5-Desisopropylidene Topiramate |
106881-41-8 | 5mg |
$396.00 | 2023-05-18 | ||
| TRC | D290175-10mg |
4,5-Desisopropylidene Topiramate |
106881-41-8 | 10mg |
$ 453.00 | 2023-09-08 | ||
| TRC | D290175-25mg |
4,5-Desisopropylidene Topiramate |
106881-41-8 | 25mg |
$ 1216.00 | 2023-09-08 | ||
| TRC | D290175-100mg |
4,5-Desisopropylidene Topiramate |
106881-41-8 | 100mg |
$ 3985.00 | 2023-09-08 | ||
| 1PlusChem | 1P008WQK-1mg |
4,5-Desisopropylidene Topiramate |
106881-41-8 | ≥95% | 1mg |
$151.00 | 2023-12-26 | |
| 1PlusChem | 1P008WQK-5mg |
4,5-Desisopropylidene Topiramate |
106881-41-8 | ≥95% | 5mg |
$439.00 | 2023-12-26 | |
| A2B Chem LLC | AE14876-1mg |
4,5-Desisopropylidene Topiramate |
106881-41-8 | ≥95% | 1mg |
$96.00 | 2024-04-20 | |
| A2B Chem LLC | AE14876-5mg |
4,5-Desisopropylidene Topiramate |
106881-41-8 | ≥95% | 5mg |
$324.00 | 2024-04-20 |
4,5-Desisopropylidene Topiramate Gerelateerde literatuur
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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